Superior Cellular Antiproliferative Potency in COLO205 Colorectal Cancer Cells Compared to Reference Inhibitors
Cdc7-IN-18 exhibits significantly enhanced antiproliferative activity in COLO205 colorectal cancer cells (IC50 = 53.62 nM) compared to the widely used reference inhibitors PHA-767491 (IC50 = 1,300 nM) and XL413 (IC50 = 1,100 nM) [1]. This represents an approximate 20- to 24-fold improvement in cellular potency, despite the reference compounds also demonstrating low nanomolar enzymatic inhibition of CDC7 . This divergence underscores the superior cell permeability or target engagement of Cdc7-IN-18 in this cellular context.
| Evidence Dimension | Antiproliferative activity in COLO205 cells (IC50) |
|---|---|
| Target Compound Data | 53.62 nM |
| Comparator Or Baseline | PHA-767491: 1,300 nM (1.3 µM); XL413: 1,100 nM (1.1 µM) |
| Quantified Difference | Cdc7-IN-18 is 24-fold more potent than PHA-767491 and 20-fold more potent than XL413 in this assay. |
| Conditions | COLO205 human colorectal adenocarcinoma cell line; viability assessed 72 hours post-treatment. |
Why This Matters
For researchers studying CDC7-dependent replication stress in colorectal cancer models, Cdc7-IN-18 provides a cellular potency window that is unattainable with classical tool compounds, enabling more physiologically relevant experiments at lower compound concentrations.
- [1] TargetMol. Cdc7-IN-18 (T61436) Product Datasheet. View Source
